

chemical and physical properties of SM-433 hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SM-433 hydrochloride**

Cat. No.: **B8220906**

[Get Quote](#)

An In-depth Technical Guide to SM-433 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-433 hydrochloride is a potent, cell-permeable, second mitochondrial activator of caspases (Smac) mimetic that functions as an inhibitor of apoptosis proteins (IAPs). By mimicking the N-terminal tetrapeptide of mature Smac, **SM-433 hydrochloride** binds to IAPs, primarily the X-linked inhibitor of apoptosis protein (XIAP), relieving their inhibitory effect on caspases and thereby promoting apoptosis. This technical guide provides a comprehensive overview of the known chemical and physical properties of **SM-433 hydrochloride**, its mechanism of action, and relevant experimental data.

Chemical and Physical Properties

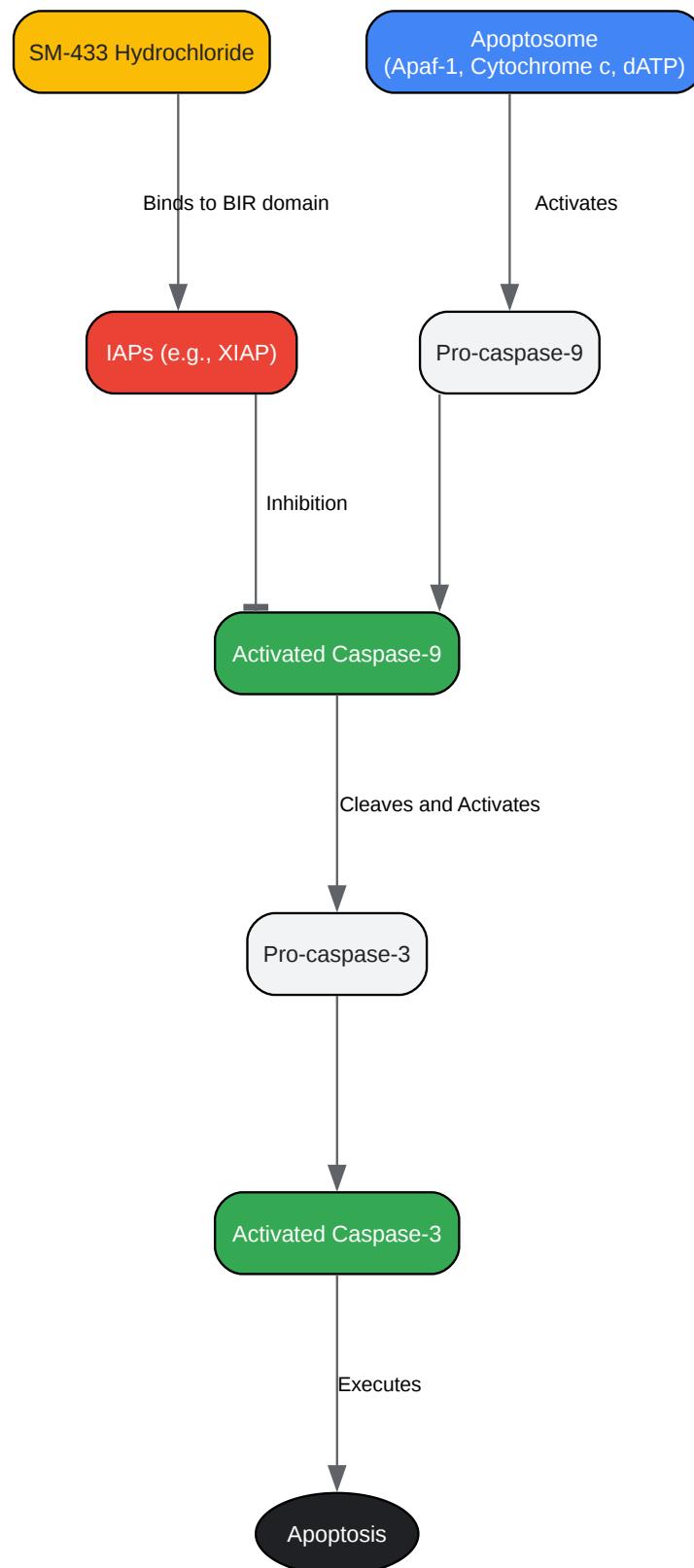
SM-433 hydrochloride is a synthetic small molecule with a complex heterocyclic structure. The hydrochloride salt form enhances its solubility and stability for research applications.

Chemical Identifiers

Property	Value
IUPAC Name	(S)-N-((S)-1-(((S)-1-((S)-2-([1,1'-biphenyl]-2-ylmethyl)-3-oxooctahydropyrrolo[1,2-a]pyrazin-1-yl)-1-oxopropan-2-yl)amino)-1-oxopropan-2-yl)-2-methylbutanamide hydrochloride
Molecular Formula	C ₃₂ H ₄₃ N ₅ O ₄ · HCl
Molecular Weight	598.17 g/mol (hydrochloride salt)
CAS Number	1071992-81-8
SMILES String	C--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N1--INVALID-LINK--C[C@H]4N(C1)CCC4.CI

Physicochemical Data

A summary of the available quantitative data for **SM-433 hydrochloride** is presented below. It is important to note that detailed experimental data on some physical properties, such as a precise melting point and comprehensive solubility in various solvents, are not widely available in published literature and are primarily reported by commercial suppliers.


Property	Value/Information
Melting Point	Data not available in scientific literature.
Solubility	Soluble in DMSO. ^[1] Formulations for in vivo studies can be prepared in corn oil, or aqueous solutions containing PEG300, Tween-80, and saline, or SBE- β -CD in saline. ^[1]
Appearance	White to off-white solid.
Storage and Stability	Store at -20°C for up to 1 month or at -80°C for up to 6 months. ^[1] Solutions should be stored under sterile conditions.

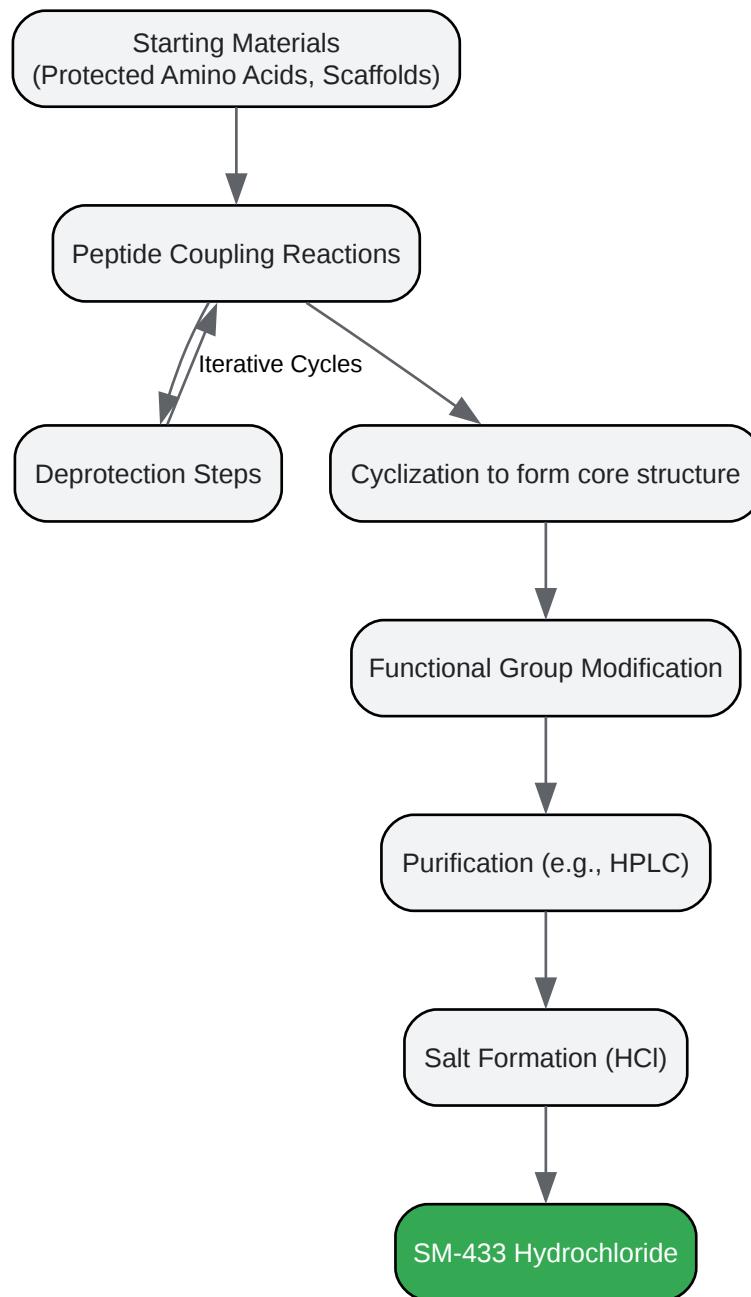
Mechanism of Action and Signaling Pathway

SM-433 hydrochloride exerts its pro-apoptotic effects by targeting the Inhibitor of Apoptosis Proteins (IAPs). IAPs are a family of endogenous proteins that negatively regulate apoptosis by binding to and inhibiting caspases.

As a Smac mimetic, **SM-433 hydrochloride** mimics the binding of the endogenous mitochondrial protein Smac/DIABLO to the baculoviral IAP repeat (BIR) domains of IAPs. This competitive binding displaces caspases from the IAPs, allowing for the activation of the apoptotic cascade. **SM-433 hydrochloride** has been shown to exhibit a strong binding affinity for the BIR3 domain of XIAP, with an IC₅₀ value of less than 1 μ M.^[1]

The signaling pathway initiated by **SM-433 hydrochloride**, leading to apoptosis, is depicted below.

[Click to download full resolution via product page](#)


SM-433 hydrochloride signaling pathway leading to apoptosis.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of **SM-433 hydrochloride** are not readily available in the public domain. The information is primarily held within patents, such as WO2008128171A2, which is cited by commercial suppliers.^[1] The following sections outline general methodologies that would be employed for such a molecule, based on standard organic chemistry and analytical techniques.

General Synthesis Workflow

The synthesis of a complex molecule like **SM-433 hydrochloride** would typically involve a multi-step process. A generalized workflow for its potential synthesis is outlined below.

[Click to download full resolution via product page](#)

Generalized workflow for the synthesis of **SM-433 hydrochloride**.

Purification and Characterization

Purification:

- High-Performance Liquid Chromatography (HPLC): This would be the primary method for purifying the final compound to a high degree. A reverse-phase C18 column with a gradient

of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) would likely be employed.

- Crystallization: If a crystalline solid is desired, crystallization from an appropriate solvent system would be performed.

Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be used to confirm the chemical structure of **SM-433 hydrochloride** by analyzing the chemical shifts, coupling constants, and integration of the signals.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.
- Purity Analysis: Analytical HPLC would be used to determine the purity of the final compound, typically aiming for >95% or >98% for research applications.

Biological Activity and Applications

SM-433 hydrochloride's ability to induce apoptosis makes it a valuable tool for cancer research. It has been shown to exhibit strong inhibitory activity against human breast cancer cells (MDA-MB-231) and ovarian cancer cells (SK-OV-3), with IC_{50} values of less than 10 μM for both cell lines.[\[1\]](#)

Potential Research Applications:

- Investigating the role of IAPs in cancer cell survival and resistance to chemotherapy.
- Studying the mechanisms of apoptosis induction.
- Use as a positive control for IAP inhibitors in high-throughput screening assays.
- Preclinical evaluation as a potential therapeutic agent, alone or in combination with other anti-cancer drugs.

Conclusion

SM-433 hydrochloride is a potent and specific inhibitor of IAPs, making it a valuable research tool for studying apoptosis and for the development of novel anti-cancer therapies. While detailed public data on its synthesis and some physical properties are limited, the available information confirms its mechanism of action and its utility in a research setting. Further investigations and publications are needed to provide a more complete physicochemical profile and detailed experimental protocols to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [chemical and physical properties of SM-433 hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8220906#chemical-and-physical-properties-of-sm-433-hydrochloride\]](https://www.benchchem.com/product/b8220906#chemical-and-physical-properties-of-sm-433-hydrochloride)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com